N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1251617-49-8
VCID: VC4884111
InChI: InChI=1S/C20H16ClN3O3S2/c1-13-6-8-14(9-7-13)19-22-20(27-23-19)18-17(10-11-28-18)29(25,26)24(2)16-5-3-4-15(21)12-16/h3-12H,1-2H3
SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC=C4)Cl
Molecular Formula: C20H16ClN3O3S2
Molecular Weight: 445.94

N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

CAS No.: 1251617-49-8

Cat. No.: VC4884111

Molecular Formula: C20H16ClN3O3S2

Molecular Weight: 445.94

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide - 1251617-49-8

Specification

CAS No. 1251617-49-8
Molecular Formula C20H16ClN3O3S2
Molecular Weight 445.94
IUPAC Name N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Standard InChI InChI=1S/C20H16ClN3O3S2/c1-13-6-8-14(9-7-13)19-22-20(27-23-19)18-17(10-11-28-18)29(25,26)24(2)16-5-3-4-15(21)12-16/h3-12H,1-2H3
Standard InChI Key GBYNPRDSRJWAJW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC=C4)Cl

Introduction

N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a complex organic compound that has garnered significant attention in the scientific community due to its unique structural features and potential biological activities. This compound integrates multiple functional groups, including a chlorophenyl moiety, a methyl group, an oxadiazole ring, and a thiophene sulfonamide unit. Its diverse structure allows it to participate in various chemical reactions and exhibit a range of biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Synthesis Pathway

The synthesis of N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide typically involves several key steps, including the formation of the oxadiazole ring and the thiophene sulfonamide moiety. The synthetic pathway often requires careful control of reaction conditions such as temperature, pH, and solvent choice to maximize yields and minimize by-products. Techniques such as chromatography may be employed for purification.

Characterization Techniques

The molecular structure of this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods provide detailed information about the molecular identity and purity.

Pharmacological Potential

As a sulfonamide derivative, this compound is classified within a class known for their antibacterial properties. Additionally, its oxadiazole moiety suggests potential pharmacological activities, making it a candidate for exploration in medicinal chemistry.

Mechanism of Action

Sulfonamides generally act by inhibiting bacterial enzymes involved in folate synthesis. They mimic para-amino benzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to competitive inhibition. This results in disrupted folate synthesis, ultimately inhibiting bacterial growth.

Chemical Reactions and Interactions

N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide can undergo various chemical reactions due to its diverse functional groups. Detailed mechanistic studies can provide insights into the reaction pathways and intermediates formed during these transformations. Kinetic studies may also be conducted to evaluate the rates of these reactions under varying conditions.

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